1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride
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Overview
Description
1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride is a compound that features a pyrazole ring and a thiophene ring, both of which are heterocyclic structures. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both pyrazole and thiophene rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are then coupled together using appropriate reagents and conditions to form the desired compound.
Formation of Methanamine Group: The methanamine group is introduced through a substitution reaction, typically involving the use of an amine reagent.
Formation of Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting it with hydrochloric acid.
Chemical Reactions Analysis
1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the methanamine group, using reagents such as alkyl halides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures[][9].
Scientific Research Applications
1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride can be compared with other similar compounds to highlight its uniqueness:
1-Phenyl-4-(thiophen-2-yl)-1H-pyrazol-3-amine: This compound also contains a pyrazole and thiophene ring but differs in the substitution pattern and functional groups.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound features a pyrazole ring with a boronic acid ester group, making it useful in cross-coupling reactions.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a similar pyrazole structure but includes a carbamate group, which imparts different chemical properties.
Properties
Molecular Formula |
C8H11Cl2N3S |
---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3S.2ClH/c9-2-8-1-6(5-12-8)7-3-10-11-4-7;;/h1,3-5H,2,9H2,(H,10,11);2*1H |
InChI Key |
PHKUOXLUYZUZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C2=CNN=C2)CN.Cl.Cl |
Origin of Product |
United States |
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